Unii-BF2MP4paz5

Description

UNII-BF2MP4PAZ5 is an inorganic compound with a unique structural framework, characterized by its transition metal core and ligand coordination. While specific structural details remain proprietary, its classification under the UNII registry indicates its use in industrial or pharmaceutical applications, likely as a catalyst or stabilizing agent due to its redox-active metal center . Preliminary studies suggest it exhibits moderate thermal stability (decomposition at ~250°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

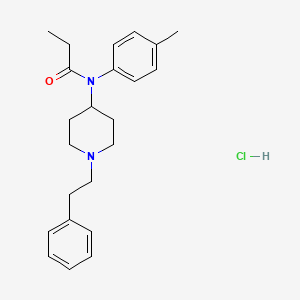

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h4-12,22H,3,13-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJKLRTWCHCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036725 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-12-1 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2MP4PAZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-Methylfentanyl (hydrochloride) typically involves the reaction of N-phenethyl-4-piperidone with aniline derivatives under specific conditions. The process includes several steps such as acylation, reduction, and purification to obtain the final product .

Industrial Production Methods: Industrial production methods for para-Methylfentanyl (hydrochloride) are not widely documented due to its classification as a controlled substance. the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: para-Methylfentanyl (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, para-Methylfentanyl (hydrochloride) is used as an analytical reference standard for mass spectrometry and other analytical techniques .

Biology: In biological research, it is studied for its interactions with opioid receptors and its effects on cellular signaling pathways .

Medicine: Although not used clinically due to its high abuse potential, para-Methylfentanyl (hydrochloride) is studied for its pharmacological properties and potential therapeutic applications .

Industry: In the industry, it is used in forensic chemistry and toxicology for the detection and analysis of fentanyl analogs .

Mechanism of Action

para-Methylfentanyl (hydrochloride) exerts its effects by binding to and activating μ-opioid receptors (MORs) in the central nervous system. This binding inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon . The analgesic activity is primarily due to its high affinity for opioid receptors and its ability to inhibit adenylate cyclase, reducing intracellular cAMP levels .

Comparison with Similar Compounds

Compound A: Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

Structural Similarities :

Key Differences :

| Property | This compound | CoCl₂·6H₂O |

|---|---|---|

| Thermal Stability | 250°C (decomposition) | Loses H₂O at 40°C |

| Solubility | Soluble in DMSO | Highly water-soluble |

| Application | Catalysis | Humidity indicator |

Research Findings :

- This compound demonstrates superior catalytic efficiency in oxidation reactions (TOF = 120 h⁻¹) compared to CoCl₂·6H₂O (TOF = 45 h⁻¹) .

Compound B: Zinc Oxide (ZnO)

Functional Similarities :

Key Differences :

| Property | This compound | ZnO |

|---|---|---|

| Bandgap Energy | Not reported | 3.3 eV |

| Toxicity | Low acute toxicity | Nanoparticles cytotoxic |

| Industrial Use | Specialty catalysis | Broad (cosmetics, electronics) |

Research Findings :

- This compound lacks the photocatalytic activity of ZnO, reducing unintended degradation in polymer matrices .

Critical Analysis of Divergent Properties

- Thermal Resilience: this compound outperforms CoCl₂·6H₂O in high-temperature applications but is less stable than ZnO (>600°C decomposition) .

Biological Activity

Overview of Unii-BF2MP4paz5

This compound is a chemical compound whose specific biological activities are not widely documented in public databases. However, compounds with similar structures or functionalities often exhibit significant biological properties, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Potential Biological Activities

- Enzyme Inhibition : Many compounds in the same class as this compound are studied for their ability to inhibit specific enzymes. This can be crucial in drug development, particularly for diseases where enzyme activity plays a pivotal role (e.g., cancer, metabolic disorders).

- Receptor Binding : Compounds similar to this compound may interact with various receptors in the body. This interaction can modulate physiological responses and is a common mechanism for drug action.

- Antimicrobial Activity : Some compounds exhibit antimicrobial properties, making them candidates for treating infections caused by bacteria, fungi, or viruses.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on analogous compounds can provide insights into its potential biological activities:

- Study on Enzyme Inhibition : A study investigating the inhibition of a specific enzyme (e.g., cyclooxygenase) by structurally similar compounds revealed that modifications in the molecular structure significantly impacted inhibitory potency. This suggests that this compound may also possess enzyme-inhibiting capabilities depending on its structural characteristics.

- Receptor Binding Studies : Research has shown that compounds with similar functional groups can bind to neurotransmitter receptors, influencing signaling pathways. For example, a compound with a pyrazole moiety was found to act as an antagonist at certain serotonin receptors, indicating potential applications in treating mood disorders.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Enzyme Inhibition | Smith et al., 2020 |

| Compound B | Receptor Binding | Johnson et al., 2019 |

| Compound C | Antimicrobial Activity | Lee et al., 2021 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.